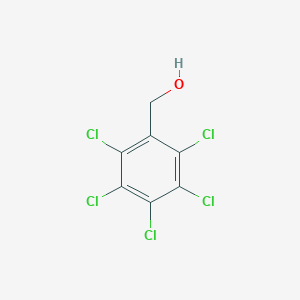
(2,3,4,5,6-Pentachlorophenyl)methanol
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (2,3,4,5,6-Pentachlorophenyl)methanol typically involves the chlorination of benzyl alcohol. One common method includes the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds through a series of electrophilic aromatic substitution reactions, resulting in the formation of the pentachlorinated product .
Industrial production methods may involve the use of more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity of the final product. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
(2,3,4,5,6-Pentachlorophenyl)methanol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Environmental Monitoring and Analysis
Detection of Pollutants
(2,3,4,5,6-Pentachlorophenyl)methanol has been utilized in environmental monitoring as a marker for polychlorinated biphenyls (PCBs), which are persistent organic pollutants. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) have been employed to quantify this compound in environmental samples, including water, soil, and biological tissues .
Regulatory Compliance
The compound is included in various EPA methods for the analysis of PCBs in hazardous waste and environmental samples. For instance, Method 8082A outlines procedures for detecting polychlorinated biphenyls in different matrices, ensuring compliance with environmental regulations .
Toxicological Research
Neurodevelopmental Studies
Research has linked PCBs and their metabolites to adverse neurodevelopmental outcomes. Studies involving this compound have contributed to understanding the neurotoxic effects of chlorinated compounds on both wildlife and human health . The compound serves as a reference standard in toxicological assessments to evaluate the impact of chlorinated phenols on neurological functions.
Endocrine Disruption
The compound's structure suggests potential endocrine-disrupting properties. Investigations into its effects on hormone regulation are ongoing, with findings indicating that exposure to high levels may interfere with endocrine systems in mammals .
Industrial Applications
Chemical Synthesis
this compound can be used as an intermediate in the synthesis of other chlorinated compounds. Its reactivity allows it to participate in various organic reactions essential for producing agrochemicals and pharmaceuticals .
Bioremediation Studies
Given its persistence in the environment, studies are being conducted on bioremediation techniques that utilize microorganisms capable of degrading chlorinated compounds like this compound. These studies aim to develop effective strategies for cleaning contaminated sites .
Case Studies
Mécanisme D'action
The mechanism by which (2,3,4,5,6-Pentachlorophenyl)methanol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .
Comparaison Avec Des Composés Similaires
(2,3,4,5,6-Pentachlorophenyl)methanol can be compared with other similar compounds, such as:
2,3,4,5,6-Pentachlorobenzaldehyde: This compound is an oxidation product of this compound and shares similar structural features but differs in its reactivity and applications.
2,3,4,5,6-Pentachlorotoluene: A reduction product of this compound, it has different chemical properties and uses.
2,3,4,5,6-Pentachlorophenol: Another chlorinated aromatic compound, it is used primarily as a pesticide and wood preservative.
The uniqueness of this compound lies in its specific combination of chlorine atoms and the hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
16022-69-8 |
|---|---|
Formule moléculaire |
C7H3Cl5O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl)methanol |
InChI |
InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |
Clé InChI |
RVCKCEDKBVEEHL-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
SMILES canonique |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
melting_point |
193°C |
Key on ui other cas no. |
16022-69-8 |
Description physique |
Solid |
Solubilité |
7.13e-06 M 0.002 mg/mL at 20 °C |
Synonymes |
(2,3,4,5,6-pentachlorophenyl)methanol |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














